molecular formula C9H13BFNO2 B14088726 (2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid

(2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid

Cat. No.: B14088726
M. Wt: 197.02 g/mol
InChI Key: QPZUZCGPAKNIHF-UHFFFAOYSA-N
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Description

(2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butyl group and a fluorine atom. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: (2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols or ketones.

Mechanism of Action

The mechanism of action of (2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it a valuable tool in the study of enzyme inhibition and molecular recognition . Additionally, the presence of the fluorine atom and tert-butyl group can influence the compound’s reactivity and binding affinity, further enhancing its utility in chemical and biological applications.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative commonly used in Suzuki-Miyaura coupling reactions.

    (4-Fluorophenyl)boronic Acid: Similar to (2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid but lacks the tert-butyl group and pyridine ring.

    (2-(tert-Butyl)-4-methylphenyl)boronic Acid: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness: The uniqueness of this compound lies in its combination of a boronic acid group with a fluorinated pyridine ring and a tert-butyl substituent. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable reagent in various chemical and biological applications.

Properties

Molecular Formula

C9H13BFNO2

Molecular Weight

197.02 g/mol

IUPAC Name

(2-tert-butyl-5-fluoropyridin-4-yl)boronic acid

InChI

InChI=1S/C9H13BFNO2/c1-9(2,3)8-4-6(10(13)14)7(11)5-12-8/h4-5,13-14H,1-3H3

InChI Key

QPZUZCGPAKNIHF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1F)C(C)(C)C)(O)O

Origin of Product

United States

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